Deudextromethorphan
Overview
Description
Deudextromethorphan is a derivative of Dextromethorphan (DM), which has been used for over 50 years as an over-the-counter antitussive . DM is a cough suppressant used in many cough and cold medicines . It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .
Synthesis Analysis
The synthesis of Deudextromethorphan involves complex pharmacological processes. A study provides a whole-body physiologically-based pharmacokinetic (PBPK) model of dextromethorphan and its metabolites dextrorphan and dextrorphan O-glucuronide for predicting the effects of cytochrome P450 2D6 (CYP2D6) drug-gene interactions (DGIs) on dextromethorphan pharmacokinetics .Molecular Structure Analysis
The molecular formula of Deudextromethorphan is C18H25NO . The exact mass is 277.231262 Da and the average mass is 277.4 g/mol .Chemical Reactions Analysis
Dextromethorphan is a substrate of cytochrome P450 2D6 (CYP2D6) and is consequently subject to considerable drug-gene interaction (DGI) effects . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .Physical And Chemical Properties Analysis
In its pure form, dextromethorphan occurs as a white powder . The molecular weight of Deudextromethorphan is 277.4 g/mol .Scientific Research Applications
Neuroprotection in Ischemic Conditions
Dextromethorphan (DM) has demonstrated neuroprotective properties. In a study by Bokesch et al. (1994), DM inhibited the induction of c-fos, a marker of cellular responses to ischemia, and prevented cell death in hippocampal neurons following global forebrain ischemia. This suggests DM could be beneficial before conditions of ischemia or decreased central nervous system perfusion (Bokesch et al., 1994).
Pharmacokinetic Studies
DM has been used in studies to understand pharmacokinetics. Funck-Brentano et al. (2005) utilized DM for phenotyping CYP2D6 and assessing CYP3A4 activity, highlighting its utility in predicting adverse events and understanding individual variability in drug metabolism (Funck-Brentano et al., 2005).
Neuropharmacology
Tortella et al. (1989) explored the unique neuropharmacological profile of DM, finding anticonvulsant and neuroprotective properties. The study underscored its potential clinical importance beyond its primary use as a cough suppressant (Tortella et al., 1989).
Osteoclast Differentiation and Bone Health
Wu et al. (2013) reported that DM inhibits osteoclast differentiation and activity by affecting NF-κB signaling. This discovery opens up potential therapeutic applications for diseases associated with excessive osteoclastic activity, such as osteoporosis (Wu et al., 2013).
Substance Abuse Research
DM has been studied in the context of substance abuse. Pulvirenti et al. (1997) found that DM significantly reduced cocaine self-administration in rats, providing a preclinical rationale for its potential use in treating cocaine dependence in humans (Pulvirenti et al., 1997).
Use in Pseudobulbar Affect
Dextromethorphan/quinidine combination has been approved for treating pseudobulbar affect (PBA)
, a condition characterized by uncontrollable episodes of crying or laughter, often seen in neurological disorders. Studies like those conducted by Yang and Deeks (2014) have shown the effectiveness of this combination in reducing the rate of PBA episodes and improving quality of life in patients with conditions such as amyotrophic lateral sclerosis, multiple sclerosis, stroke, and traumatic brain injury (Yang & Deeks, 2014).
Capillary Electrophoresis Applications
Krait et al. (2018) utilized dextromethorphan in the development of a capillary electrophoresis method for determining the chiral purity of pharmaceuticals. This demonstrates DM's utility in analytical chemistry, particularly in quality control processes (Krait et al., 2018).
Safety And Hazards
Future Directions
The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with major depressive disorder (MDD) . Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality . The availability of ketamine/esketamine and Dextromethorphan/bupropion instantiates the relevance of glutamate as a treatment target in MDD .
properties
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deudextromethorphan | |
CAS RN |
1079043-55-2 | |
Record name | Deudextromethorphan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEUDEXTROMETHORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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